molecular formula C10H13N3O2S2 B15076044 n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide CAS No. 90872-00-7

n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide

Cat. No.: B15076044
CAS No.: 90872-00-7
M. Wt: 271.4 g/mol
InChI Key: KGBZWSUKCXYVCJ-UHFFFAOYSA-N
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Description

n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide typically involves the reaction of 2-mercaptobenzimidazole with dimethyl sulfate under basic conditions. The reaction proceeds through the formation of a methylsulfanyl intermediate, which is then sulfonated using chlorosulfonic acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine derivatives

    Substitution: Substituted benzimidazole derivatives

Scientific Research Applications

n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercaptobenzimidazole
  • 1-Methyl-2-(methylsulfanyl)benzimidazole
  • 5-Sulfonamido-2-mercaptobenzimidazole

Uniqueness

n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide stands out due to its combination of a methylsulfanyl group and a sulfonamide group, which imparts unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

90872-00-7

Molecular Formula

C10H13N3O2S2

Molecular Weight

271.4 g/mol

IUPAC Name

N,1-dimethyl-2-methylsulfanylbenzimidazole-5-sulfonamide

InChI

InChI=1S/C10H13N3O2S2/c1-11-17(14,15)7-4-5-9-8(6-7)12-10(16-3)13(9)2/h4-6,11H,1-3H3

InChI Key

KGBZWSUKCXYVCJ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)SC)C

Origin of Product

United States

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